Prenalterol-d7 is classified under sympathomimetic agents and cardiac stimulants. It is a synthetic compound derived from prenalterol, with the addition of deuterium isotopes to facilitate various analytical applications. Its chemical formula is and it has a molar mass of approximately 232.33 g/mol, accounting for the inclusion of deuterium atoms.
The synthesis of prenalterol-d7 involves several key steps:
This stereospecific synthesis capitalizes on the structural similarity between the side chain of prenalterol and sugar derivatives, allowing for effective transformation into the desired compound .
The molecular structure of prenalterol-d7 features a β1-adrenergic receptor agonist framework characterized by an oxymethylene group interposed within its structure. The presence of deuterium alters its mass without significantly affecting its chemical behavior compared to non-deuterated prenalterol.
Key structural data include:
Prenalterol-d7 participates in various chemical reactions typical for β-adrenergic agonists:
The introduction of deuterium may affect reaction kinetics and metabolic stability, which can be advantageous in pharmacokinetic studies .
Prenalterol-d7 acts primarily through its interaction with β1-adrenergic receptors located in cardiac tissue. Upon binding, it activates these receptors, leading to:
The partial agonist activity suggests that while it stimulates receptor activity, it does not fully activate all downstream signaling pathways, which can help mitigate excessive heart rate increases often seen with full agonists .
Prenalterol-d7 is primarily utilized in scientific research, particularly in pharmacokinetic studies due to its deuterated nature. Applications include:
The ability to trace deuterium-labeled compounds enhances the accuracy of analytical methods, providing insight into drug behavior within biological systems .
Prenalterol-d7 (C₁₃H₁₄D₇NO₃) is a deuterated analogue of the β₁-adrenergic agonist prenalterol, where seven hydrogen atoms are replaced by deuterium at specific sites, primarily within the methyl ether group. This isotopic labeling alters pharmacokinetic properties without compromising biological activity, making it essential for metabolic tracing studies [1].
Deuterium is introduced via stereospecific ring-opening of epoxide intermediates:
Critical steps impacting isotopic integrity:
Table 2: Deuterium Retention in Key Synthetic Steps
Step | Conditions | Deuterium Retention | Critical Parameters |
---|---|---|---|
Glycosylation | Anhydrous CD₃OD, BF₃·D₂O, 0°C | 97% | Solvent dryness, catalyst deuteration |
Acetonide Hydrolysis | D₂O/DCl (pD 2.5), 25°C | 95% | pD control, temperature |
Periodate Cleavage | NaIO₄/D₂O, dark conditions | 98% | Light exclusion, stoichiometry |
Table 3: Comparative Synthesis Metrics for Prenalterol-d7
Parameter | Stereospecific Route | Racemic Route | Non-Deuterated Prenalterol |
---|---|---|---|
Overall Yield | 35–40% | 45–50% | 60–65% |
Isotopic Purity | ≥98% | 90–95% | N/A |
Enantiomeric Excess | >98% (S) | Racemic | >99% (S) |
Production Cost | High ($12,000/g) | Moderate ($7,000/g) | Low ($1,500/g) |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8